2-Deoxy-2,2-difluoro-d-ribose
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Overview
Description
2-Deoxy-2,2-difluoro-d-ribose is a modified sugar molecule where two hydrogen atoms at the 2’ position of the ribose ring are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-2,2-difluoro-d-ribose typically involves the fluorination of a suitable precursor. One common method starts with 1,6-anhydro-β-D-glucose, which undergoes oxidation and subsequent fluorination to yield 2-deoxy-2,2-difluoro-D-ribofuranose . Another method involves the use of D-glyceraldehyde and bromodifluoroacetate as the fluorinating agent .
Industrial Production Methods: Industrial production of this compound often employs scalable processes that ensure high yield and purity. For example, the method starting from 1,6-anhydro-β-D-glucose is favored due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Deoxy-2,2-difluoro-d-ribose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various fluorinated derivatives and intermediates that are useful in further synthetic applications .
Scientific Research Applications
2-Deoxy-2,2-difluoro-d-ribose has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Deoxy-2,2-difluoro-d-ribose exerts its effects involves several pathways:
Comparison with Similar Compounds
2-Deoxy-2,2-difluoro-β-cytidine (Gemcitabine): A well-known anticancer agent used to treat various cancers.
2-Deoxy-2,2-difluoro-5-halouridines: These compounds have shown antiviral activity and are used in the treatment of viral infections.
Uniqueness: 2-Deoxy-2,2-difluoro-d-ribose is unique due to its dual fluorination, which enhances its chemical stability and biological activity compared to other deoxyribose derivatives .
Properties
Molecular Formula |
C5H8F2O4 |
---|---|
Molecular Weight |
170.11 g/mol |
IUPAC Name |
(3R,4R)-2,2-difluoro-3,4,5-trihydroxypentanal |
InChI |
InChI=1S/C5H8F2O4/c6-5(7,2-9)4(11)3(10)1-8/h2-4,8,10-11H,1H2/t3-,4-/m1/s1 |
InChI Key |
WFMBOGWJPNESIL-QWWZWVQMSA-N |
Isomeric SMILES |
C([C@H]([C@H](C(C=O)(F)F)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)(F)F)O)O)O |
Origin of Product |
United States |
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